molecular formula C21H23NO4 B11307923 N-(Prop-2-EN-1-YL)-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

N-(Prop-2-EN-1-YL)-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide

Cat. No.: B11307923
M. Wt: 353.4 g/mol
InChI Key: IYRGOHNTQTYIBX-UHFFFAOYSA-N
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Description

N-(Prop-2-EN-1-YL)-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a furochromene core with multiple methyl groups and a propanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Prop-2-EN-1-YL)-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furochromene core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of methyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate can be employed.

    Attachment of the propanamide side chain: This step involves the reaction of the furochromene derivative with prop-2-en-1-amine under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling up the reaction: Using larger quantities of reagents and solvents while maintaining reaction conditions.

    Purification techniques: Employing methods such as recrystallization, column chromatography, or HPLC (high-performance liquid chromatography) to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Prop-2-EN-1-YL)-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(Prop-2-EN-1-YL)-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(Prop-2-EN-1-YL)-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfere with cellular processes: Such as DNA replication or protein synthesis, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Prop-2-en-1-yl)acetamide
  • 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide
  • N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide

Uniqueness

N-(Prop-2-EN-1-YL)-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide stands out due to its unique furochromene core and the presence of multiple methyl groups, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

N-prop-2-enyl-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C21H23NO4/c1-6-9-22-18(23)8-7-15-12(3)17-10-16-11(2)14(5)25-19(16)13(4)20(17)26-21(15)24/h6,10H,1,7-9H2,2-5H3,(H,22,23)

InChI Key

IYRGOHNTQTYIBX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC=C)C)C)C

Origin of Product

United States

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